N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a combination of isoxazole and triazole rings
Mechanism of Action
Target of Action
Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific functional groups present.
Mode of Action
For example, some isoxazole derivatives act as antagonists at various receptors, inhibiting receptor activation and leading to the formation of inactive complexes . The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer progression, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response .
Pharmacokinetics
For example, the isoxazole ring’s labile N–O bond could potentially affect the compound’s metabolic stability .
Result of Action
These could potentially include the inhibition of receptor activation, the modulation of signal transduction pathways, the alteration of gene expression, and the induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common approach is the reaction of isoxazole-4-carboxylic acid with phenylhydrazine to form the corresponding phenylhydrazone, followed by cyclization to produce the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted isoxazoles and triazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It can interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: In medicine, this compound has shown promise in preclinical studies for its potential anti-inflammatory and anticancer properties. Further research is needed to fully understand its therapeutic potential.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Comparison with Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring structure and are known for their biological activity.
Triazole derivatives: These compounds contain the triazole ring and are used in various pharmaceutical applications.
Uniqueness: N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of isoxazole and triazole rings, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(16-8-4-5-12-9-18-22-11-12)14-10-17-20(19-14)13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKZMCDKISNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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